

# An In-depth Technical Guide to 2,5-Diethyl-3-methylpyrazine-d3

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## Compound of Interest

Compound Name: 2,5-Diethyl-3-methylpyrazine-d3

Cat. No.: B12380317

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Diethyl-3-methylpyrazine-d3**, a deuterated pyrazine derivative. It is intended to be a valuable resource for professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds. This document covers the compound's identification, chemical and physical properties, and its primary application as an internal standard in quantitative analyses.

## Compound Identification and Properties

**2,5-Diethyl-3-methylpyrazine-d3** is the deuterated analog of the naturally occurring flavor compound 2,5-Diethyl-3-methylpyrazine. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification methods.

Table 1: Compound Identification

Identifier	Value
Chemical Name	2,5-Diethyl-3-methylpyrazine-d3
CAS Number	1335401-22-3[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> D <sub>3</sub> N <sub>2</sub>
Molecular Weight	153.24 g/mol

Table 2: Physical and Chemical Properties (of the non-deuterated analog)

Property	Value
Appearance	Colorless to pale yellow liquid
Odor	Toasted hazelnut, meaty[2]
Boiling Point	95 °C at 14 mmHg[2][3]
Density	0.944 - 0.954 g/cm <sup>3</sup> at 25 °C[4]
Refractive Index	1.4922 - 1.5022 at 20 °C[4]
Solubility	Slightly soluble in water; soluble in organic solvents

## Synthesis

While detailed, step-by-step synthesis protocols for **2,5-Diethyl-3-methylpyrazine-d3** are not readily available in public literature, a general synthetic approach can be outlined. The synthesis of pyrazines typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this specific deuterated compound, the synthesis would likely involve a deuterated precursor for the methyl group.

A plausible, though not explicitly documented, synthetic pathway is the base-catalyzed self-condensation and subsequent oxidation of an amino alcohol precursor.[5]

## Applications in Quantitative Analysis

The primary application of **2,5-Diethyl-3-methylpyrazine-d3** is as an internal standard in stable isotope dilution analysis (SIDA), particularly for the quantification of flavor and aroma compounds in complex matrices such as food and beverages.[6][7] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by a mass spectrometer.

## Experimental Protocol: Quantification of Pyrazines in Coffee using GC-MS

The following is a generalized experimental protocol for the quantification of pyrazines in coffee samples using **2,5-Diethyl-3-methylpyrazine-d3** as an internal standard. This protocol is based on established methods for similar analyses.[\[6\]](#)[\[7\]](#)

Objective: To accurately quantify the concentration of 2,5-Diethyl-3-methylpyrazine and other pyrazines in a coffee sample using Gas Chromatography-Mass Spectrometry (GC-MS) and an isotope dilution assay.

Materials:

- Coffee sample (ground)
- **2,5-Diethyl-3-methylpyrazine-d3** (internal standard solution of known concentration)
- Dichloromethane (DCM), analytical grade
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation:
  - Weigh a known amount of the ground coffee sample (e.g., 5 g) into a centrifuge tube.
  - Spike the sample with a known amount of the **2,5-Diethyl-3-methylpyrazine-d3** internal standard solution. The amount should be chosen to be in a similar concentration range as the expected analyte concentration.
  - Add a specific volume of solvent (e.g., 10 mL of dichloromethane).
  - Vortex the mixture for 1 minute to ensure thorough mixing.
  - Extract the pyrazines using ultrasonication for 30 minutes.

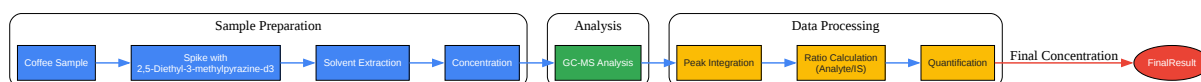
- Centrifuge the sample at 5000 rpm for 10 minutes.
- Carefully collect the supernatant (DCM layer).
- Dry the extract by passing it through a small column containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:
  - Injection: Inject 1  $\mu$ L of the concentrated extract into the GC-MS system.
  - GC Conditions:
    - Inlet Temperature: 250 °C
    - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
    - Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
  - MS Conditions:
    - Ion Source Temperature: 230 °C
    - Quadrupole Temperature: 150 °C
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the native pyrazine and the deuterated internal standard.
- Data Analysis:
  - Identify the peaks corresponding to 2,5-Diethyl-3-methylpyrazine and **2,5-Diethyl-3-methylpyrazine-d3** based on their retention times and specific mass-to-charge ratios ( $m/z$ ).
  - Calculate the peak area ratio of the analyte to the internal standard.

- Quantify the concentration of the analyte in the original sample using a calibration curve prepared with known concentrations of the native standard and a constant concentration of the internal standard.

## Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of 2,5-Diethyl-3-methylpyrazine or its deuterated form in specific signaling pathways within biological systems. Its primary role in research is as an analytical tool rather than a bioactive molecule that directly interacts with cellular signaling cascades.

The logical relationship in its application is straightforward and can be visualized as a workflow.



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Caption: Workflow for the quantification of pyrazines using a deuterated internal standard.

This workflow illustrates the sequential steps from sample preparation to the final quantification of the target analyte, highlighting the critical role of the deuterated internal standard in achieving accurate and reliable results.

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## References

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